Cefamandole nafate, European Pharmacopoeia (EP) Reference Standard

Prodrug activation Cephalosporin microbiology Log-phase bacteriolysis

QC laboratories performing compendial release testing under EP monograph 1402 require the certified primary reference standard-substituting a non-EP-grade cefamandole salt invalidates regulatory compliance. Cefamandole nafate EP Reference Standard (C0682300) is the sole pharmacopoeial standard for identity, assay, and impurity tests. • Defined potency: 810-1000 µg/mg (anhydrous basis) per USP monograph, providing the calibrated reference point for all test sample evaluation. • Validated HPLC correction factors for impurities A (1.10), C (1.12), D (0.59), and E (1.17)-developed exclusively with this EP-grade material and non-transferable to alternative standards. • Essential for resolving the cefamandole-specific false-susceptibility artefact in indole-positive Proteus agar dilution testing, ensuring methodology-specific QC range validation.

Molecular Formula C19H18N6NaO6S2
Molecular Weight 513.5 g/mol
CAS No. 42540-40-9
Cat. No. B1668817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefamandole nafate, European Pharmacopoeia (EP) Reference Standard
CAS42540-40-9
Synonymscefamandole nafate
cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer
cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer
Mandol
Molecular FormulaC19H18N6NaO6S2
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na]
InChIInChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/t12-,14-,17-;/m1./s1
InChIKeyFUWWBXJEMYXCMO-YCLOEFEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 125 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cefamandole Nafate EP Reference Standard (CAS 42540-40-9): Pharmacopoeial Identity and Prodrug Classification


Cefamandole nafate (CAS 42540-40-9) is the O-formyl ester sodium salt prodrug of cefamandole, a second-generation broad-spectrum cephalosporin antibiotic administered exclusively via the parenteral route [1]. As the European Pharmacopoeia (EP) Reference Standard—catalogue code C0682300, unit quantity 125 mg per vial, storage at +5°C ± 3°C—it is the pharmacopoeial primary standard prescribed for identity, purity, and assay testing under EP monograph 1402 [2]. Following administration, cefamandole nafate undergoes rapid hydrolysis by plasma esterases to release the microbiologically active cefamandole, with the prodrug itself exhibiting approximately 10-fold lower intrinsic antibacterial activity than the free base in log-phase bacterial lysis assays at pH 6.0 [3]. The USP monograph defines its potency equivalent as not less than 810 µg and not more than 1000 µg of cefamandole (C₁₈H₁₈N₆O₅S₂) per mg on the anhydrous basis [4].

Why Cefamandole Nafate Cannot Be Substituted with Cefamandole Sodium, Cefamandole Free Acid, or Other Second-Generation Cephalosporins


Cefamandole nafate is a chemically distinct prodrug entity whose analytical behavior, pharmacopoeial specifications, and microbiological assay requirements differ fundamentally from cefamandole sodium, cefamandole free acid, and in-class alternatives such as cefuroxime or cefoxitin. The nafate ester requires controlled pre-assay hydrolysis—1 h at 37°C in pH 8 buffer (0.1 M) or 30 min at room temperature in 1.25 molar aqueous sodium carbonate—to fully liberate the active cefamandole moiety for accurate microbiological quantitation; cefamandole sodium requires no such pretreatment [1]. The EP Reference Standard is certified exclusively against EP monograph 1402 with a defined potency window (810–1000 µg/mg), and substituting a non-EP-grade cefamandole salt invalidates compendial compliance . In susceptibility testing, cefamandole produces false-susceptibility results for indole-positive Proteus when agar dilution methods are used, while cefoxitin is considerably less affected by the testing technique—meaning the three second-generation cephalosporins cannot be used interchangeably for microbiological breakpoint determinations [2]. Furthermore, the antibacterial activity rank order against Enterobacter sp. differs across the class: cefamandole > cefoxitin > cefazolin > cephalothin, meaning cefamandole nafate offers superior anti-Enterobacter coverage within the second-generation cephalosporin comparator set [3].

Quantitative Differential Evidence for Cefamandole Nafate EP Reference Standard Against Closest Comparators


Intrinsic Antibacterial Activity: Cefamandole Nafate (Prodrug) vs Cefamandole Free Base — ~10-Fold Difference in Log-Phase Lysis

When assayed for ability to lyse log-phase cultures of susceptible bacteria at pH 6.0, cefamandole free base was approximately 10 times more active than its O-formyl ester prodrug, cefamandole nafate [1]. Under conventional MIC testing conditions at pH ≥ 7.0, the two appear virtually identical because cefamandole nafate is rapidly converted to cefamandole in bacteriological media with a half-life of less than 1 hour [1]. At pH 6.0, conversion is slowed, unmasking the intrinsic activity differential. This pH-dependent stability profile distinguishes cefamandole nafate from non-ester cephalosporins such as cefamandole sodium, which does not require hydrolytic activation to exert full antibacterial effect [1].

Prodrug activation Cephalosporin microbiology Log-phase bacteriolysis

In Vivo Prodrug Hydrolysis Kinetics: Cefamandole Nafate Disappearance Half-Life in Humans vs Dogs

Following parenteral administration, cefamandole nafate disappeared from plasma with a half-life (t½) of 6–9 minutes in humans and 4–6 minutes in dogs [1]. The calculated rate constant for hydrolysis yielded t½ values of 10–17 minutes in humans and 6–7 minutes in dogs [1]. This rapid conversion resulted in circulating levels of cefamandole nafate that were consistently lower than those of the active cefamandole. The hydrolysis rate was not significantly altered by large (4.0 g) or multiple (4.0 g every 6 h) doses in humans [1]. In contrast, cefamandole sodium (CMD) administered directly shows a different plasma concentration–time profile, reaching higher concentrations more rapidly than the nafate ester form in rats [2].

Pharmacokinetics Prodrug conversion Plasma esterase hydrolysis

Comparative MIC50 Against Cephalothin-Resistant Enterobacteriaceae: Cefamandole vs Cefuroxime vs Cefoxitin

Among 39 cephalothin-resistant (MIC ≥ 16 mg/L) clinical isolates of Enterobacteriaceae, 50% were inhibited by cefamandole at 4 mg/L, compared to cefuroxime at 16 mg/L, cefoxitin at 8 mg/L, cefoperazone at 1 mg/L, ceftazidime at 0.5 mg/L, and moxalactam at 0.1 mg/L on Mueller-Hinton agar with inocula of 10⁶ bacteria/mL [1]. This places cefamandole as 4-fold more potent than cefuroxime and 2-fold more potent than cefoxitin against this resistant subset. In a separate comparative study specifically against Enterobacter sp., the activity rank order was cefamandole > cefoxitin > cefazolin > cephalothin [2]. Cefamandole also demonstrated greater activity than cefuroxime against oxacillin-resistant S. epidermidis based on MIC and MBC determinations [3].

Antimicrobial susceptibility Enterobacteriaceae resistance MIC50 ranking

Agar vs Broth MIC Discrepancy: Cefamandole Nafate Susceptible to False Susceptibility Artefacts — Cefoxitin Robust

In a direct three-way comparison of cefamandole, cefuroxime, and cefoxitin using both agar dilution and broth dilution MIC determinations against clinical isolates of S. faecalis, Klebsiella, and indole-positive Proteus, cefamandole demonstrated a significant agar/broth discrepancy for indole-positive Proteus: agar dilution MICs were considerably lower than broth dilution MICs, producing false susceptibility [1]. In contrast, cefoxitin was considerably less affected by the testing technique [1]. Using an animal experimental infection model, the higher broth MIC for cefamandole correlated better with in vivo efficacy than the lower agar MIC when a β-lactamase-producing strain was tested [1]. This technique-dependent susceptibility artefact is compound-specific, meaning cefamandole nafate requires broth dilution testing for reliable MIC determination against indole-positive Proteus species, whereas cefoxitin does not.

Susceptibility testing methodology Agar dilution Broth microdilution

Elimination Half-Life: Cefamandole (CMD) vs Cefazolin (CEZ) Following Intravenous Administration

Following intravenous administration in dogs, cefamandole sodium (CMD, the active form released from cefamandole nafate hydrolysis) exhibited a plasma elimination half-life of 30 minutes, compared to 48 minutes for cefazolin (CEZ), indicating approximately 1.6-fold faster elimination of cefamandole [1]. Despite faster elimination, CMD maintained plasma concentrations comparable to CEZ during the first hour post-dose [1]. Serum protein binding of CMD varied from 29% to 83% across animal species but was consistently lower than that of CEZ [1]. Biliary excretion of CMD was approximately 24% of the administered dose in rats, substantially higher than CEZ at 12%, while urinary recovery was approximately 57% [1]. In humans, the serum half-life of cefamandole ranges from 49 to 126 minutes depending on renal function [2].

Pharmacokinetics Half-life comparison Cephalosporin elimination

Impurity Profile Characterization: Validated HPLC Correction Factors for EP-Specified Impurities A, C, D, and E in Cefamandole Nafate

A validated HPLC method for related substances in cefamandole nafate for injection established correction factors for the four EP-specified impurities: impurity A (1.10), impurity C (1.12), impurity D (0.59), and impurity E (1.17), with calibration curves linear over 0.05–2.5 µg/mL (r > 0.999) [1]. Across six production batches, impurity A was approximately 0.2%, impurity C approximately 0.1%, impurity D approximately 0.02%, and impurity E ranged from 0.04% to 0.08%; maximum unknown individual impurity was approximately 0.1%, with corrected total impurities of 0.8%–0.9% [1]. A complementary LC-IT-TOF-MS study elucidated the structures of 19 previously unknown impurities in cefamandole nafate, including two polymerized impurities, and demonstrated that cefamandole nafate and its principal degradation product cefamandole acid produce parallel series of degradation impurities [2]. These impurity profiling data are specific to the nafate ester form and are not transferable to cefamandole sodium or cefamandole free acid reference standards.

Impurity profiling HPLC method validation Pharmacopoeial compliance

Optimal Application Scenarios for Cefamandole Nafate EP Reference Standard Based on Quantitative Differentiation Evidence


Pharmacopoeial Compliance Testing and Analytical Method Validation per EP Monograph 1402

Cefamandole nafate EP Reference Standard (C0682300) is the sole certified primary standard for executing identity, assay, and impurity tests prescribed by EP monograph 1402. Its defined potency window of 810–1000 µg/mg (anhydrous basis) provides the calibrated reference point against which all test samples are evaluated [1]. The validated HPLC correction factors for impurities A (1.10), C (1.12), D (0.59), and E (1.17) were developed using this EP-grade material and are not transferable to alternative reference standards [2]. Quality control laboratories conducting pharmacopoeial release testing, stability studies, or method transfers must use this specific standard to satisfy regulatory expectations for compendial compliance.

Microbiological Susceptibility Testing Method Development and Breakpoint Validation

The compound-specific susceptibility testing artefact—whereby cefamandole produces false-susceptibility for indole-positive Proteus in agar dilution but cefoxitin does not—makes the EP Reference Standard essential for validating susceptibility testing methodology [3]. Laboratories developing or verifying automated susceptibility testing platforms, disk diffusion breakpoints, or broth microdilution panels must use cefamandole nafate reference material to reproduce the agar/broth discrepancy and establish methodology-specific quality control ranges. The ~10-fold intrinsic activity differential between intact cefamandole nafate and hydrolyzed cefamandole at pH 6.0 also requires that assay pH be tightly controlled during MIC determinations [4].

Pharmacokinetic and Prodrug Activation Studies Requiring Accurate Differentiation of Nafate Ester from Active Cefamandole

Because cefamandole nafate disappearance from plasma follows species-specific kinetics (human t½ = 6–9 min; dog t½ = 4–6 min) and yields circulating levels lower than active cefamandole, pharmacokinetic studies requiring separate quantitation of prodrug and active moiety demand a certified reference standard of the nafate ester [5]. Cefamandole sodium cannot substitute because it produces a different plasma concentration–time profile, reaching higher peak concentrations more rapidly [6]. Bioanalytical method development using LC-MS/MS for simultaneous determination of cefamandole nafate and cefamandole in plasma must be calibrated with the EP Reference Standard to ensure accurate discrimination of the two species.

Impurity Profiling, Degradation Pathway Elucidation, and Forced Degradation Studies

The EP Reference Standard is indispensable for impurity profiling studies that require reference-quality cefamandole nafate to identify and quantify the 19 structurally characterized impurities, including two polymerized species [7]. The correction factor method established for impurities A, C, D, and E allows laboratories to perform accurate related substances testing without maintaining individual impurity reference standards [2]. Forced degradation studies investigating the parallel degradation pathways of cefamandole nafate and cefamandole acid—as documented by LC-IT-TOF-MS—require the EP-grade material as the starting reference point for degradation product tracking and mass balance verification [7].

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